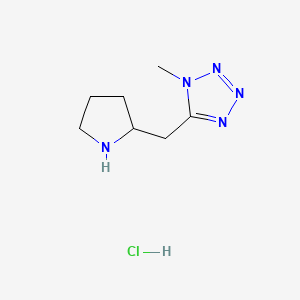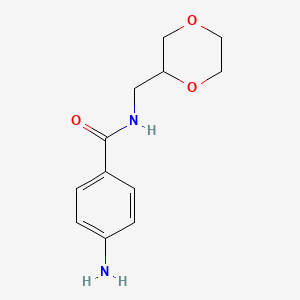![molecular formula C4H10ClN5 B6142014 methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride CAS No. 1311316-49-0](/img/structure/B6142014.png)
methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride” is a derivative of tetrazole, a class of compounds that play a very important role in medicinal and pharmaceutical applications . Tetrazoles are known to interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at the C-5 position .Chemical Reactions Analysis
On heating, tetrazoles decompose and emit toxic nitrogen fumes. They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of Bioactive Molecules
The tetrazole ring in methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride is a bioisostere for the carboxylate group, making it a valuable scaffold in medicinal chemistry . It’s used to synthesize compounds with potential therapeutic effects, including antihypertensive agents, as tetrazoles mimic the action of angiotensin-converting enzyme (ACE) inhibitors.
Click Chemistry: Modular Drug Design
This compound is utilized in click chemistry to rapidly assemble new molecules with diverse biological activities . Its tetrazole group participates in cycloaddition reactions, allowing for the modular design of drugs with improved pharmacokinetic properties.
Biochemistry: DNA Synthesis
The compound’s solubility and stability in water make it suitable for biochemical applications, such as DNA synthesis. It can be used to prepare nucleotide analogs that are incorporated into DNA strands during automated synthesis processes.
Each application leverages the unique chemical properties of methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride, demonstrating its versatility and importance in scientific research across various fields. The compound’s ability to form stable heterocyclic structures and participate in eco-friendly synthesis methods further enhances its value in research and development .
Mecanismo De Acción
Target of Action
Tetrazole derivatives are known to interact with various biological targets due to their structural similarity to carboxylate anions .
Mode of Action
It’s known that tetrazole derivatives can form hydrogen bonds with amino acids in the active pockets of proteins, which could potentially influence the protein’s function .
Biochemical Pathways
Tetrazole derivatives are known to interact with various biochemical pathways due to their ability to mimic the carboxylate anion .
Pharmacokinetics
Tetrazole derivatives are known to have higher membrane permeability, which could potentially enhance the bioavailability of the compound .
Result of Action
Some tetrazole derivatives have shown significant cytotoxic effects , suggesting that this compound might also exhibit similar properties.
Safety and Hazards
Direcciones Futuras
Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They are promising drugs in pharmaceutical chemistry and are commonly known as better pharmacological agents and novel medications . Therefore, the future directions of “methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride” could involve further exploration of its potential medicinal and pharmaceutical applications.
Propiedades
IUPAC Name |
N-methyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c1-5-3-2-4-6-8-9-7-4;/h5H,2-3H2,1H3,(H,6,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABPEFKVHCRJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NNN=N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine](/img/structure/B6141947.png)
![2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide](/img/structure/B6141955.png)

![1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6141967.png)


![3-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6141990.png)

![1-[2-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6142000.png)
![4-[(cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride](/img/structure/B6142008.png)



